

Technical Qualification & Spectroscopic Profiling of Pigment Yellow 13

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Compound of Interest

Compound Name: *Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-*

CAS No.: 42487-09-2

Cat. No.: B1584231

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Executive Summary

Pigment Yellow 13 (PY13; C.I. 21100) is a high-performance diarylide yellow pigment widely utilized in offset inks, plastics, and coatings due to its superior solvent resistance and thermal stability compared to Pigment Yellow 12. However, its synthesis from 3,3'-dichlorobenzidine (DCB)—a known carcinogen—necessitates rigorous analytical oversight.

This guide provides a definitive spectroscopic framework for the characterization of PY13. Moving beyond basic identification, we establish a multi-modal workflow combining Vibrational Spectroscopy (FTIR/Raman) for structural confirmation and Trace Impurity Analysis for regulatory compliance. The protocols herein are designed to validate not just the pigment's identity, but its safety profile regarding unreacted aromatic amines.

Molecular Architecture & Physicochemical Baseline

PY13 is a disazo pigment produced by coupling tetrazotized 3,3'-dichlorobenzidine with two equivalents of 2,4-dimethylacetoacetanilide (acetoacet-2,4-xylylide).

Structural Dynamics: The Keto-Hydrazone Tautomer

While often depicted in the Azo form, X-ray diffraction and solid-state NMR studies confirm that PY13 exists predominantly in the Keto-Hydrazone tautomeric form in the solid state. This distinction is critical for interpreting spectroscopic data.

- **Crystal Habit:** PY13 crystallizes in a planar layer structure.^[1] Unlike PY12, which adopts a twisted conformation, the xylyl groups in PY13 facilitate a planar stacking arrangement, contributing to its enhanced solvent resistance and heat stability (up to 200°C).
- **Solubility Profile:**
 - Insoluble: Water, Ethanol (cold).
 - Slightly Soluble: Toluene, Xylene (hot).
 - Soluble (with degradation): Conc. Sulfuric Acid (forms a reddish-orange solution).

Spectroscopic Atlas: Identification Protocols

Vibrational Spectroscopy (FTIR & Raman)

The identification of PY13 relies on detecting the specific vibrational modes of the diarylide backbone and the xylyl substituents.

Experimental Protocol: FTIR (ATR Method)^{[2][3]}

- **Instrument:** FTIR Spectrometer with Diamond ATR accessory.
- **Parameters:** 4 cm⁻¹ resolution, 32 scans, 4000–600 cm⁻¹ range.
- **Causality:** ATR (Attenuated Total Reflection) is preferred over KBr pellets to avoid pressure-induced polymorph transitions common in organic pigments.

Experimental Protocol: Raman Spectroscopy

- **Laser Source:** 785 nm (Near-IR) is recommended to suppress fluorescence common in yellow pigments.
- **Power:** < 10 mW to prevent thermal degradation (burning) of the sample.

Table 1: Key Vibrational Bands for Pigment Yellow 13

Functional Group	Mode	FTIR Frequency (cm ⁻¹)	Raman Frequency (cm ⁻¹)	Structural Insight
Amide / Ketone		1650 – 1675 (s)	1660 (w)	Characteristic of Keto-Hydrazone form.
Hydrazone		1540 – 1560 (m)	1550 (vs)	Confirms the tautomeric state; overlaps with Amide II.
Aromatic Ring		1480 – 1510 (m)	1600 (s)	Skeletal vibrations of the biphenyl and xylyl rings.
Aryl-Chloride		1050 – 1070 (w)	1060 (m)	Specific to the DCB backbone.
Methyl Group		1380 – 1400 (m)	1385 (m)	Distinguishes PY13 (xylyl) from PY12 (phenyl).
N-H Stretch		3150 – 3350 (br)	-	Broad due to intermolecular hydrogen bonding.

(s = strong, m = medium, w = weak, br = broad, vs = very strong)

Electronic Spectroscopy (UV-Vis)

While solid-state reflectance measures color (CIELAB), solution-phase UV-Vis in sulfuric acid provides a chemical "fingerprint" via Halochromism.

- Protocol: Dissolve 2 mg PY13 in 100 mL conc.

- Observation: Solution turns Reddish-Orange.
- Mechanism: Protonation of the carbonyl and hydrazone nitrogens shifts the absorption bathochromically. Upon dilution with water, the pigment reprecipitates as a brownish solid, confirming its acid instability.

Impurity Profiling: The 3,3'-Dichlorobenzidine (DCB) Screen

For applications in food contact materials (FCM) or medical packaging, the absence of free DCB is the primary safety metric.

Self-Validating Protocol: Reductive Cleavage / Extraction

This workflow distinguishes between bound pigment and free amine impurities.

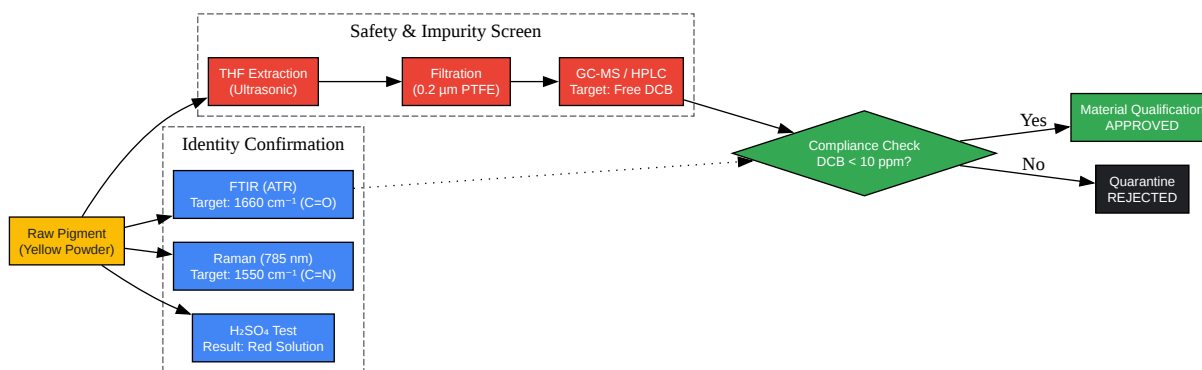
- Extraction:
 - Weigh 1.0 g of PY13.
 - Extract with 20 mL Tetrahydrofuran (THF) in an ultrasonic bath for 30 mins.
 - Logic: PY13 is insoluble in cold THF, but free DCB is highly soluble.
- Filtration:
 - Filter through a 0.2 μm PTFE membrane. The filtrate contains the impurities.
- Quantification (HPLC-DAD or GC-MS):
 - Column: C18 Reverse Phase (HPLC) or 5% Phenyl Polysiloxane (GC).
 - Detection: 280 nm (UV) or m/z 252 (MS).

- Limit of Quantitation (LOQ): Method must validate to < 10 ppm (EU BfR limit for certain amines is often < 5 ppm).

Visualizing the Analytical Logic

Diagram 1: Analytical Workflow for PY13 Qualification

This diagram illustrates the decision tree for characterizing a raw pigment sample, separating identity confirmation from safety screening.

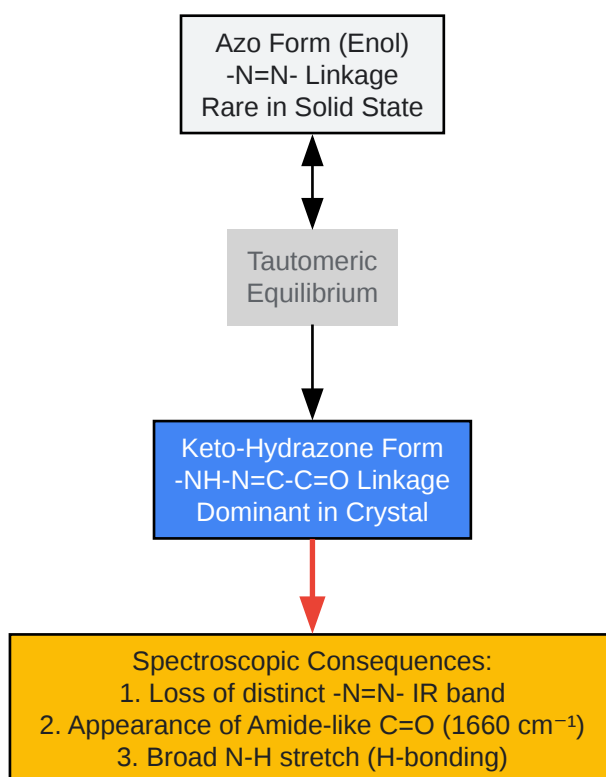


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Caption: Integrated workflow for structural identification and trace impurity (DCB) quantification in Pigment Yellow 13.

Diagram 2: Tautomeric Equilibrium & Spectroscopic Signatures

Understanding the Keto-Hydrazone form is crucial for interpreting the "Amide I" band in FTIR.



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Caption: The shift from Azo to Keto-Hydrazone form dictates the primary IR/Raman peaks observed in solid PY13.

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